molecular formula C11H24N2O2 B1377789 tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate CAS No. 1345532-72-0

tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate

Cat. No. B1377789
M. Wt: 216.32 g/mol
InChI Key: ZGUXQDYDMVJOTK-UHFFFAOYSA-N
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Description

“tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate” is a chemical compound with the CAS Number: 1345532-72-0 . It has a molecular weight of 216.32 . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The IUPAC name of this compound is "tert-butyl 2,2-dimethyl-3-(methylamino)propylcarbamate" . The InChI code for this compound is "1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Properties

Carbamate compounds serve as versatile intermediates in the synthesis of biologically active molecules and complex organic structures. For example, studies have demonstrated the regioselective deprotection and acylation of penta-N-protected polyamides, showing the utility of carbamate protecting groups in the selective manipulation of amino groups in complex molecules (J. Pak & M. Hesse, 1998). Similarly, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via asymmetric Mannich reaction highlights the use of carbamate compounds in asymmetric synthesis, contributing to the development of chiral molecules (J. Yang, S. Pan & B. List, 2009).

Biological Activity and Material Science

Carbamate derivatives have been synthesized for their potential biological activities. For instance, the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate, an important intermediate in biologically active compounds, demonstrates the importance of carbamates in medicinal chemistry (Bingbing Zhao et al., 2017). Additionally, carbamates have been investigated for their potential as percutaneous penetration modifiers in pharmaceutical formulations, indicating their significance in enhancing or retarding the delivery of active pharmaceutical ingredients through the skin (D. Kaushik, A. Costache & B. Michniak-Kohn, 2010).

Environmental and Analytical Applications

The determination of carbamate, phenylurea, and phenoxy acid herbicide residues by gas chromatography after specific derivatization reactions underlines the role of carbamates in environmental analysis and safety (E. Crespo-Corral et al., 2008). This research highlights the application of carbamates in developing sensitive and selective analytical methods for the detection of hazardous substances.

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . This indicates that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUXQDYDMVJOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate

CAS RN

1345532-72-0
Record name tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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